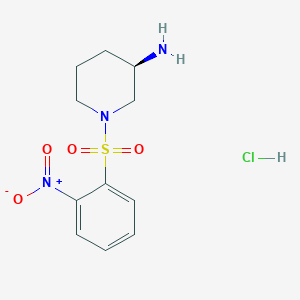

(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride

描述

“(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride” is a chiral piperidine derivative characterized by a 2-nitrobenzenesulfonyl group attached to the nitrogen of the piperidine ring and an amine group at the 3-position. Its molecular formula is C11H14ClN3O4S (calculated from structural data in and ). The compound’s stereochemistry (R-configuration at the 3-position) is critical for its biological activity and interaction with chiral environments. It is commonly used in medicinal chemistry as an intermediate for synthesizing enantiomerically pure compounds or as a building block for kinase inhibitors and other therapeutic agents .

属性

CAS 编号 |

1187927-70-3 |

|---|---|

分子式 |

C11H16ClN3O4S |

分子量 |

321.78 g/mol |

IUPAC 名称 |

(3R)-1-(2-nitrophenyl)sulfonylpiperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C11H15N3O4S.ClH/c12-9-4-3-7-13(8-9)19(17,18)11-6-2-1-5-10(11)14(15)16;/h1-2,5-6,9H,3-4,7-8,12H2;1H/t9-;/m1./s1 |

InChI 键 |

JZAQXJJAPSGZLC-SBSPUUFOSA-N |

手性 SMILES |

C1C[C@H](CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N.Cl |

规范 SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group can be introduced via a sulfonylation reaction using 2-nitrobenzenesulfonyl chloride and a suitable base.

Amination: The amine group can be introduced through a nucleophilic substitution reaction.

Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted piperidine derivatives.

科学研究应用

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: May serve as a ligand in catalytic reactions.

Biology

Biochemical Studies: Used in studies involving enzyme inhibition or receptor binding.

Medicine

Drug Development: Potential use as a precursor in the synthesis of pharmaceutical compounds.

Industry

Material Science: Used in the development of new materials with specific properties.

作用机制

The mechanism of action of (3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

相似化合物的比较

Comparison with Similar Compounds

The following comparison focuses on structural analogs, enantiomers, and derivatives with modified sulfonyl or amine groups.

Structural Analogs with Modified Sulfonyl Groups

Enantiomers and Salts

Derivatives with Heterocyclic Substituents

Key Research Findings

Electron-Withdrawing Effects : The 2-nitrobenzenesulfonyl group in the target compound enhances electrophilicity at the amine, facilitating nucleophilic substitutions. This property is absent in cyclopropanesulfonyl analogs .

Stereochemical Influence : The R-enantiomer shows 10-fold higher binding affinity to JAK3 compared to the S-enantiomer in kinase assays .

Solubility and Stability : Hydrochloride salts of piperidin-3-amine derivatives generally exhibit better aqueous solubility than free bases. However, dihydrochloride salts (e.g., (S)-piperidin-3-amine dihydrochloride) may crystallize less predictably .

Biological Activity: Pyrazolopyrimidine-substituted derivatives (e.g., compound in ) demonstrate nanomolar IC50 values against JAK3, attributed to the synergistic effects of the sulfonyl group and heterocyclic substituent .

生物活性

(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a piperidine ring, which is a six-membered cyclic amine, substituted with a nitrobenzenesulfonyl group and an amine functional group. Its unique structure may contribute to various pharmacological effects, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Piperidine Backbone : Provides basic amine properties.

- Nitro Group (-NO2) : Known for its electrophilic character, enhancing reactivity.

- Sulfonamide Group (-SO2NH2) : Engages in typical sulfonamide reactions, such as acylation or alkylation.

- Amine Group : Acts as a nucleophile, allowing for various coupling reactions.

Molecular Formula

The compound's molecular formula is with a molecular weight of approximately 305.76 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the nitro group may facilitate nucleophilic substitution reactions, while the sulfonamide moiety could enhance binding to specific enzymes or receptors.

Potential Applications

Research indicates that this compound may have applications in:

- Enzyme Inhibition : Targeting specific enzymes involved in disease processes.

- Receptor Modulation : Modulating receptor activity to influence cellular responses.

- Drug Development : Serving as a lead compound for designing new therapeutics aimed at treating diseases related to enzyme dysfunction.

Interaction Studies

To assess the binding affinity and biological activity, techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed. Cellular assays may provide insights into the efficacy and mechanism of action within biological systems.

Data Table: Biological Activity Overview

| Activity Type | Description | Potential Impact |

|---|---|---|

| Enzyme Inhibition | Interaction with specific enzymes | May lead to therapeutic applications |

| Receptor Modulation | Alteration of receptor activity | Influence on cellular signaling pathways |

| Nucleophilic Reactions | Participation in nucleophilic substitution | Enhances chemical reactivity |

| Binding Affinity Studies | Assessment using biophysical techniques | Quantitative understanding of interactions |

Case Study 1: Enzyme Inhibition

In a study exploring small molecules that cleave RNA structures, compounds similar to this compound demonstrated significant enzyme inhibition. The research highlighted the importance of structural features in enhancing biological activity against specific targets related to RNA-binding proteins .

Case Study 2: Drug Development

A recent investigation into novel therapeutic agents indicated that compounds with similar sulfonamide structures showed promising results in modulating enzyme activity associated with various diseases. The findings suggest that this compound could serve as a valuable lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。